molecular formula C18H12FN3 B2850209 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile CAS No. 126202-91-3

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B2850209
CAS No.: 126202-91-3
M. Wt: 289.313
InChI Key: BEDLZHWQNOIFFN-UHFFFAOYSA-N
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Description

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenylnicotinonitrile core

Preparation Methods

The synthesis of 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of fluorinated pyridines, which can be synthesized through various fluorination reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can modulate the acetylation status of histones, leading to changes in gene expression . This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . The specific pathways involved may include the regulation of tumor suppressor genes and oncogenes.

Comparison with Similar Compounds

2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile can be compared with other similar compounds, such as 2-amino-4-thiazolyl derivatives and 2-amino-4-fluorophenyl-benzamides . These compounds share structural similarities but may differ in their specific chemical properties and biological activities. For example, 2-amino-4-thiazolyl derivatives have shown significant anticancer activity and are used in the development of anticancer drugs . The uniqueness of this compound lies in its specific substitution pattern and its potential as an HDAC inhibitor.

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)22-18(21)16(15)11-20/h1-10H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDLZHWQNOIFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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